molecular formula C10H14N2O5S B1204625 Serotonin sulfate CAS No. 2906-14-1

Serotonin sulfate

Cat. No.: B1204625
CAS No.: 2906-14-1
M. Wt: 274.3 g/mol
InChI Key: BYNFKPVCVMZGOI-UHFFFAOYSA-N
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Description

Serotonin sulfate, also known as serotonin O-sulfate, is a catabolite of serotonin, a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. This compound is formed through the sulfation of serotonin, a process that enhances its solubility and facilitates its excretion from the body. This compound is of significant interest in neuropharmacology and biomarker research due to its potential role in serotonin metabolism and its implications in various physiological and pathological conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of serotonin sulfate typically involves the sulfation of serotonin. This can be achieved using sulfur trioxide-pyridine complex or chlorosulfonic acid as sulfating agents. The reaction is usually carried out in an organic solvent such as dimethylformamide or dichloromethane under controlled temperature conditions to ensure the selective formation of this compound.

Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The process includes the purification of the product through crystallization or chromatographic techniques to obtain high-purity this compound suitable for research and pharmaceutical applications .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of various oxidative metabolites.

    Reduction: Reduction of this compound is less common but can occur under specific conditions.

    Substitution: Nucleophilic substitution reactions can occur at the sulfate group, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution: Nucleophiles such as amines or thiols can react with this compound in the presence of a base.

Major Products Formed:

Scientific Research Applications

Serotonin sulfate has several scientific research applications, including:

    Neuropharmacology: It is used to study the metabolism and function of serotonin in the central nervous system.

    Biomarker Research: this compound serves as a biomarker for serotonin metabolism and is used in the diagnosis and monitoring of psychiatric and neurological disorders.

    Pharmacokinetics: It is used to investigate the pharmacokinetics of serotonin and its metabolites in the body.

    Drug Development: this compound is used in the development of new therapeutic agents targeting serotonin pathways

Mechanism of Action

Serotonin sulfate exerts its effects by interacting with serotonin receptors and transporters in the central nervous system. It is hypothesized to modulate the intensity of serotonin signaling by influencing the availability of serotonin. The molecular targets include various serotonin receptors and the serotonin transporter, which play a role in the reuptake and release of serotonin. The pathways involved include the serotonergic signaling pathway, which regulates mood, cognition, and other physiological functions .

Comparison with Similar Compounds

    Serotonin: The parent compound, a neurotransmitter involved in mood regulation.

    N-acetyl serotonin: A metabolite of serotonin involved in the synthesis of melatonin.

    5-hydroxyindole acetic acid: A major metabolite of serotonin excreted in the urine.

    γ-glutamyl-serotonin: Another metabolite of serotonin found in various tissues.

Uniqueness: Serotonin sulfate is unique due to its sulfation, which enhances its solubility and facilitates its excretion. This modification also influences its interaction with biological targets and its role in serotonin metabolism, making it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

hydrogen sulfate;2-(5-hydroxy-1H-indol-3-yl)ethylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYNFKPVCVMZGOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1O)C(=CN2)CC[NH3+].OS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

16310-20-6 (Parent)
Record name Serotonin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID80183305
Record name Serotonin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2906-14-1
Record name Serotonin sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002906141
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Serotonin sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80183305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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